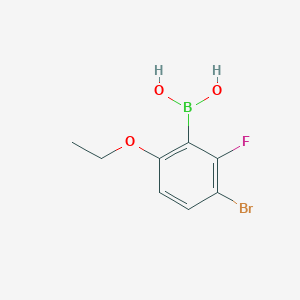

(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid

CAS No.: 1309980-98-0

Cat. No.: VC2632849

Molecular Formula: C8H9BBrFO3

Molecular Weight: 262.87 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1309980-98-0 |

|---|---|

| Molecular Formula | C8H9BBrFO3 |

| Molecular Weight | 262.87 g/mol |

| IUPAC Name | (3-bromo-6-ethoxy-2-fluorophenyl)boronic acid |

| Standard InChI | InChI=1S/C8H9BBrFO3/c1-2-14-6-4-3-5(10)8(11)7(6)9(12)13/h3-4,12-13H,2H2,1H3 |

| Standard InChI Key | LMVTVSQOUZUDBH-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=CC(=C1F)Br)OCC)(O)O |

| Canonical SMILES | B(C1=C(C=CC(=C1F)Br)OCC)(O)O |

Introduction

(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid is a boronic acid derivative with the molecular formula C8H9BBrFO3 and a molecular weight of 262.87 g/mol . This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity. It is used as an intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules through cross-coupling reactions like the Suzuki-Miyaura reaction.

Synthesis and Preparation

The synthesis of (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid typically involves the conversion of an aryl halide into a boronic acid through a palladium-catalyzed reaction. The Suzuki-Miyaura coupling reaction is a common method for forming carbon-carbon bonds using boronic acids as reactants. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH), with solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at temperatures ranging from 80-100°C.

Organic Synthesis

(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid serves as a versatile building block in organic chemistry, facilitating the formation of complex molecules through cross-coupling reactions. Its boronic acid functionality allows it to participate in Suzuki-Miyaura coupling reactions, which are essential for synthesizing biaryl compounds used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound's unique structure makes it a candidate for developing enzyme inhibitors and receptor ligands. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can be useful in biological applications such as enzyme inhibition.

Material Science

While specific applications in material science for this compound are not well-documented, boronic acids in general are used in creating advanced materials like liquid crystals and polymers due to their unique chemical properties.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid | C8H9BBrFO3 | Different positioning of bromine and fluorine atoms |

| 3-Ethoxy-2-fluorophenylboronic acid | C8H10BFO3 | Lacks bromine substituent; simpler structure |

| 2-Bromo-3-butoxy-6-fluorophenylboronic acid | C10H13BBrFO3 | Butoxy group instead of ethoxy; larger molecular size |

Each of these compounds has unique properties based on their substituents, which influence their reactivity and potential applications in organic synthesis and biological studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume